molecular formula C12H16O3 B12734794 (Z)-Isoelemicin CAS No. 5273-84-7

(Z)-Isoelemicin

Cat. No.: B12734794
CAS No.: 5273-84-7
M. Wt: 208.25 g/mol
InChI Key: RRXOQHQFJOQLQR-WAYWQWQTSA-N
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Description

(Z)-Isoelemicin is a naturally occurring organic compound found in certain essential oils It is a type of phenylpropene, which is a class of organic compounds characterized by a phenyl group attached to a three-carbon side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Isoelemicin typically involves the isomerization of elemicin, another phenylpropene. This process can be achieved through various chemical reactions, including catalytic hydrogenation and acid-catalyzed isomerization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired isomer is produced.

Industrial Production Methods

In an industrial setting, this compound can be produced through the extraction of essential oils from plants known to contain this compound. The extracted oils are then subjected to purification processes, such as distillation and chromatography, to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-Isoelemicin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.

    Reduction: The reduction of this compound can lead to the formation of saturated hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products

Scientific Research Applications

(Z)-Isoelemicin has been the subject of extensive scientific research due to its diverse applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the fragrance industry due to its aromatic properties and in the synthesis of flavoring agents.

Mechanism of Action

The mechanism of action of (Z)-Isoelemicin involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its observed biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Elemicin: The parent compound from which (Z)-Isoelemicin is derived.

    Myristicin: Another phenylpropene with similar aromatic properties.

    Safrole: Known for its use in the synthesis of certain fragrances and flavoring agents.

Uniqueness

This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties

Properties

CAS No.

5273-84-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5-

InChI Key

RRXOQHQFJOQLQR-WAYWQWQTSA-N

Isomeric SMILES

C/C=C\C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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